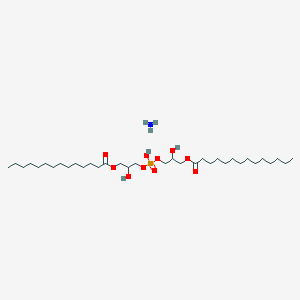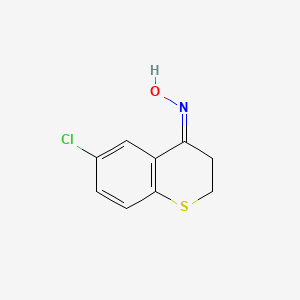
Oxymorphone D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxymorphone D3 is a deuterated form of oxymorphone, an opioid analgesic used for the relief of moderate to severe pain. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxymorphone D3 involves the incorporation of deuterium atoms into the oxymorphone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Oxymorphone D3 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the hydroxyl groups in the molecule.
Reduction: Reduction reactions can affect the ketone group present in the structure.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxymorphone derivatives with altered hydroxyl groups, while reduction can yield alcohols from ketones .
Scientific Research Applications
Oxymorphone D3 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled internal standard for quantitation in analytical chemistry.
Biology: Employed in metabolic studies to trace the biotransformation of oxymorphone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of oxymorphone.
Industry: Applied in the development of new analytical methods for drug testing and forensic analysis
Mechanism of Action
Oxymorphone D3 exerts its effects by interacting predominantly with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas. The binding of this compound to these receptors results in analgesic effects by modulating pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxymorphone: The non-deuterated form of Oxymorphone D3, used for similar analgesic purposes.
Oxycodone: Another opioid analgesic with a similar mechanism of action but different pharmacokinetic properties.
Hydromorphone: A potent opioid analgesic with a different chemical structure but similar therapeutic uses
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantitation in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug levels is crucial .
Properties
Molecular Formula |
C18H22ClNO4 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H |
InChI Key |
MUZQPDBAOYKNLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


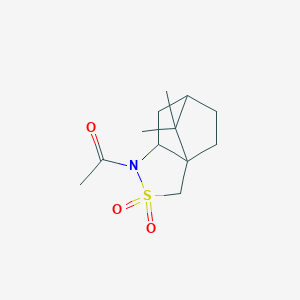

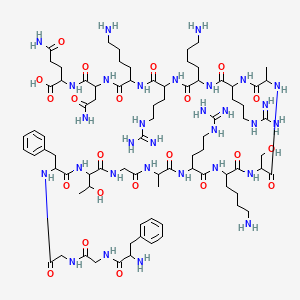
![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)
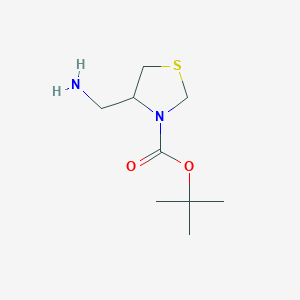
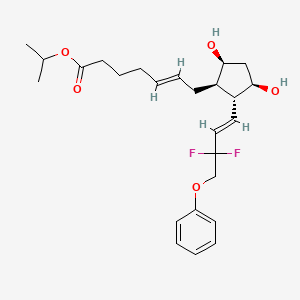
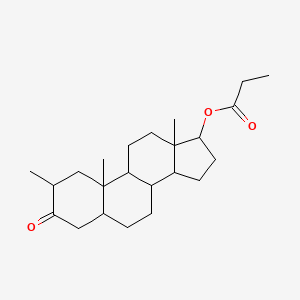
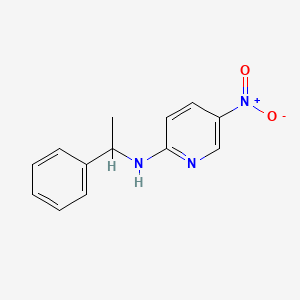
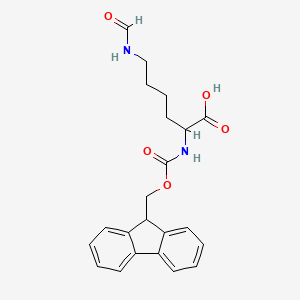
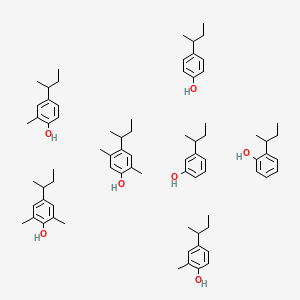
![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)
